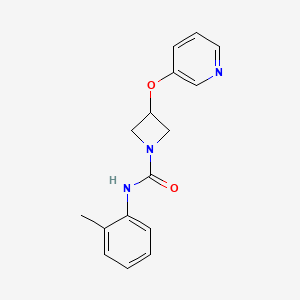![molecular formula C15H21N3O3S B6430118 N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide CAS No. 1902943-65-0](/img/structure/B6430118.png)
N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide is a chemical compound that has gained attention due to its unique structural properties and potential applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the alkylation of an azetidine derivative with an acyl chloride under basic conditions to introduce the butan-2-yl side chain. This is followed by the incorporation of the pyridin-3-yloxy group through nucleophilic substitution.
Industrial Production Methods: For large-scale production, optimization of reaction conditions such as temperature, solvent, and catalysts is crucial. Industrial methods may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process. Catalysts such as palladium or copper complexes can be employed to facilitate specific steps in the synthetic route, ensuring high purity and consistency of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can target the oxo group, converting it into a corresponding alcohol.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for the modification of the compound's chemical structure.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) for oxidation reactions.
Reducing agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for substitution reactions.
Major Products Formed:
Oxidation products: Sulfoxides or sulfones.
Reduction products: Alcohol derivatives.
Substitution products: Various modified azetidine derivatives.
Applications De Recherche Scientifique
Chemistry:
As a building block in organic synthesis for creating complex molecules.
In the development of new reaction methodologies.
Biology:
Studied for its potential as a pharmacophore in drug design.
Investigated for its interactions with biological macromolecules.
Medicine:
Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Research into its role as a possible inhibitor of specific enzymes or receptors.
Industry:
Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide exerts its effects can vary depending on its application. In a biological context, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridin-3-yloxy group allows for interactions with aromatic residues in proteins, while the oxo and sulfanyl groups can participate in hydrogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Comparing N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide with other similar compounds reveals its unique structural features and chemical behavior. Similar compounds may include:
N-[4-(methylsulfanyl)-1-oxo-1-(azetidin-1-yl)butan-2-yl]acetamide: Lacks the pyridin-3-yloxy group, resulting in different reactivity and biological activity.
N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]pentan-2-yl]acetamide: Extended carbon chain may influence its physical properties and reactivity.
There you go, all the nitty-gritty details about this compound! What do you think is the most intriguing part of this compound?
Propriétés
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyridin-3-yloxyazetidin-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11(19)17-14(5-7-22-2)15(20)18-9-13(10-18)21-12-4-3-6-16-8-12/h3-4,6,8,13-14H,5,7,9-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJBMCFKIWGRSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CC(C1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B6430036.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)
![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6430074.png)

![[5-(3-chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6430086.png)
![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430107.png)
![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)
![3-(4-propoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B6430132.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)

